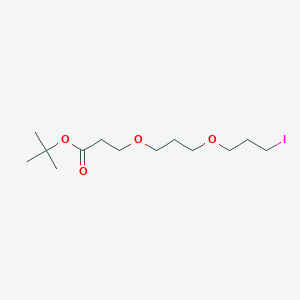
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodopropoxy group attached to a propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate typically involves the reaction of tert-butyl 3-(3-chloropropoxy)propanoate with sodium iodide in acetone. The reaction mixture is stirred at reflux temperature for 24 hours, followed by the removal of the solvent under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether for ester reduction.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products:
Substitution: Formation of tert-butyl 3-(3-(3-aminopropoxy)propoxy)propanoate when reacted with amines.
Reduction: Formation of tert-butyl 3-(3-(3-hydroxypropoxy)propoxy)propanol.
Oxidation: Formation of tert-butyl 3-(3-(3-carboxypropoxy)propoxy)propanoate.
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor in the synthesis of drug candidates, especially those requiring an iodinated intermediate.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The iodine atom in the molecule can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
- tert-Butyl 3-(3-aminopropoxy)propanoate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-bromopropionate
Comparison:
- tert-Butyl 3-(3-aminopropoxy)propanoate: Similar in structure but contains an amino group instead of an iodopropoxy group. This difference significantly alters its reactivity and applications.
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains hydroxyethoxy groups, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl 3-bromopropionate: Similar halogenated ester but with a bromine atom instead of iodine, leading to different reactivity and uses in synthesis.
Conclusion
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules
Properties
Molecular Formula |
C13H25IO4 |
|---|---|
Molecular Weight |
372.24 g/mol |
IUPAC Name |
tert-butyl 3-[3-(3-iodopropoxy)propoxy]propanoate |
InChI |
InChI=1S/C13H25IO4/c1-13(2,3)18-12(15)6-11-17-10-5-9-16-8-4-7-14/h4-11H2,1-3H3 |
InChI Key |
DKVPKNHGWFINKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCCOCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















